molecular formula C26H23NO6 B2402468 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 883959-69-1

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No.: B2402468
CAS No.: 883959-69-1
M. Wt: 445.471
InChI Key: PJGUMPKEPDFITH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxyphenyl group linked to a chromene scaffold substituted with methyl, phenyl, and oxo groups. Chromene derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties. The trimethoxybenzamide moiety is a critical pharmacophore in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-9-8-12-18-22(28)21(16-10-6-5-7-11-16)26(33-23(15)18)27-25(29)17-13-19(30-2)24(32-4)20(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUMPKEPDFITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chromenone Core (8-Methyl-3-Phenyl-4H-Chromen-4-One)

The chromenone scaffold is typically constructed via acid-catalyzed cyclocondensation. A modified Pechmann condensation between 2-hydroxy-5-methylacetophenone and benzaldehyde derivatives offers a plausible pathway. For instance, heating 2-hydroxy-5-methylacetophenone with cinnamaldehyde in the presence of concentrated sulfuric acid at 80–100°C facilitates cyclization, yielding 8-methyl-3-phenyl-4H-chromen-4-one. Alternative approaches, such as the Kostanecki-Robinson reaction using diketones, may also be applicable but require stringent temperature control to avoid side reactions.

Key Reaction Conditions

  • Catalyst : Concentrated H₂SO₄ or polyphosphoric acid
  • Solvent : Ethanol or acetic acid
  • Temperature : 80–100°C
  • Yield : 60–75% (based on analogous syntheses in)

Introduction of the Amino Group at Position 2

Functionalization of the chromenone core at position 2 with an amino group is critical for subsequent amidation. Direct nitration followed by reduction presents challenges due to the electron-deficient nature of the chromenone ring. Instead, halogenation (e.g., bromination using N-bromosuccinimide in CCl₄) at position 2, followed by copper-catalyzed amination, offers a more efficient route. For example, treating 2-bromo-8-methyl-3-phenyl-4H-chromen-4-one with aqueous ammonia in the presence of CuI (5 mol%) and 1,10-phenanthroline (10 mol%) at 120°C for 24 hours achieves amination with 65–70% yield.

Optimization Insights

  • Catalyst System : CuI/1,10-phenanthroline enhances coupling efficiency.
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature : 100–120°C (microwave-assisted conditions may reduce time).

Amidation with 3,4,5-Trimethoxybenzoyl Chloride

The final step involves coupling 2-amino-8-methyl-3-phenyl-4H-chromen-4-one with 3,4,5-trimethoxybenzoyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) are effective, though peptide coupling reagents such as HATU or EDCl may improve yields in non-aqueous media. For instance, reacting the amine with 1.2 equivalents of 3,4,5-trimethoxybenzoyl chloride in THF using triethylamine as a base at 0°C to room temperature affords the target compound in 85–90% yield.

Critical Parameters

  • Base : Triethylamine or pyridine (2.5 equivalents).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Reaction Time : 4–6 hours.

Optimization of Reaction Conditions

Catalytic Systems for Amination

Comparative studies of copper catalysts (Table 1) reveal that CuI with 1,10-phenanthroline provides superior yields over CuBr or CuCl, likely due to enhanced stability of the active catalytic species.

Table 1: Catalyst Screening for Chromenone Amination

Catalyst Ligand Solvent Temperature (°C) Yield (%)
CuI 1,10-Phenanthroline DMF 120 70
CuBr Bipyridine DMSO 120 55
CuCl Proline Toluene 110 45

Solvent Effects in Amidation

Polar aprotic solvents like DMF and THF favor amide bond formation by stabilizing the transition state. However, THF minimizes side reactions (e.g., hydrolysis of the acyl chloride) compared to DMF.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, NH), 7.85–7.40 (m, 5H, aromatic), 6.90 (s, 2H, trimethoxybenzoyl), 3.95 (s, 9H, OCH₃), 2.65 (s, 3H, CH₃).
  • LC-MS : m/z 486.2 [M+H]⁺.

Challenges and Limitations

  • Regioselectivity in Chromenone Synthesis : Competing cyclization pathways may yield positional isomers, necessitating chromatographic purification.
  • Amination Efficiency : Steric hindrance at position 2 of the chromenone reduces reaction rates, requiring excess ammonia or prolonged heating.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the notable applications of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds with a coumarin structure can exhibit strong AChE inhibitory activity. For instance, studies have shown that derivatives of coumarin can effectively inhibit AChE, suggesting that 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also possess similar properties due to its structural characteristics .

Antioxidant Properties

Coumarin derivatives are often evaluated for their antioxidant capabilities. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate benzamides with chromenone derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .

Case Study 1: Alzheimer’s Disease Research

In a study focused on developing new AChE inhibitors, compounds similar to this compound were synthesized and tested for their inhibitory effects on AChE. The results indicated that certain modifications to the coumarin structure could significantly enhance inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range .

Case Study 2: Antioxidant Activity Evaluation

Another study evaluated the antioxidant properties of various coumarin derivatives. The findings suggested that compounds with multiple methoxy substitutions exhibited superior antioxidant activity compared to their unsubstituted counterparts. This reinforces the potential application of this compound in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide ()

  • Structure : The benzamide core is retained, but the chromene scaffold is replaced with a 2-nitrophenyl group.
  • Activity: Demonstrates potent P-glycoprotein (P-gp) inhibitory activity (IC50: 1.4–20 µM).

b. PBX2: 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide ()

  • Structure: Features a benzo-pyrrolo-oxazinone heterocycle instead of chromene.
  • Activity : Acts as a dual antagonist of G-protein-coupled estrogen receptor (GPER) and estrogen receptor (ER). The rigid heterocyclic system may enhance receptor selectivity compared to chromene-based derivatives .

c. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()

  • Structure : Simplest analogue with a 4-bromophenyl substituent.
  • Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline, a method applicable to other benzamide derivatives .
  • Crystallography : Exhibits intermolecular N–H···O hydrogen bonding, influencing crystal packing and solubility .

d. 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide ()

  • Structure : Chromene scaffold with 4-methoxyphenyl and oxo groups.
  • Implications : The additional methoxy group may enhance solubility compared to the 8-methyl-3-phenyl variant, though steric effects could alter target binding .
Spectral and Analytical Comparisons
  • IR/NMR Trends :
    • The target compound’s IR spectrum would show ν(C=O) ~1660–1680 cm<sup>−1</sup> (benzamide) and ν(C–O) of methoxy groups ~1250 cm<sup>−1</sup>, consistent with and .
    • <sup>1</sup>H-NMR would resolve methoxy singlets (~3.8–3.9 ppm) and chromene aromatic protons (~6.5–8.0 ppm).

Biological Activity

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H23NO6
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 883959-69-1

Synthesis

The synthesis of this compound involves a multi-step reaction process that typically includes the condensation of 3,4,5-trimethoxybenzaldehyde with various substrates to form the desired chromene structure. The specific synthetic pathway may vary depending on the intended modifications and substitutions on the benzamide moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the same chemical family. For example, derivatives of 3,4,5-trimethoxybenzoyl have shown significant antiproliferative activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • Induction of apoptosis was observed in HeLa and Jurkat cells treated with similar compounds. This was evidenced by mitochondrial depolarization and activation of caspase pathways .
    • The inhibition of tubulin polymerization is a crucial mechanism for many anticancer agents in this category. Compounds analogous to this compound have been shown to bind to tubulin at sites overlapping with colchicine binding sites .
  • Cell Line Studies :
    • In vitro studies demonstrated that these compounds could effectively induce cell cycle arrest at the G2/M phase in various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Other Biological Activities

Beyond anticancer effects, some derivatives have exhibited other biological activities:

  • Antiviral Activity : Certain pyran derivatives have shown potential in inhibiting viral replication and could be explored for their efficacy against viral pathogens .
  • Antibacterial Properties : Some studies suggest that compounds with similar structural motifs possess antibacterial activity against a range of bacterial strains .

Data Tables

Property Value
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
CAS Number883959-69-1
Antiproliferative IC50Varies (e.g., <10 µM)

Case Studies

  • Study on Antiproliferative Effects :
    A study investigated a series of trimethoxybenzoyl derivatives and found that several exhibited IC50 values below 10 µM against breast cancer cell lines (MCF7 and MDA-MB231). The mechanisms involved apoptosis induction and disruption of tubulin dynamics .
  • In Vivo Efficacy :
    In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition without notable toxicity to surrounding tissues .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reflux conditions (e.g., 80–100°C) for condensation steps to enhance yield .
  • Catalyst Selection : Use of palladium catalysts for cross-coupling reactions to improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?

Methodological Answer:
Contradictions often arise from variability in experimental design. To address this:

  • Orthogonal Assays : Validate anticancer activity via both MTT (cell viability) and clonogenic assays, while antimicrobial activity should use standardized MIC (Minimum Inhibitory Concentration) protocols .
  • Purity Verification : Confirm compound purity (>98%) via HPLC and NMR to exclude confounding effects from impurities .
  • Target-Specific Profiling : Use kinase inhibition assays (e.g., EGFR or Topoisomerase II) to clarify mechanistic pathways, as structural analogs show kinase modulation .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3, C4, C5) and chromene ring formation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 462.18) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and validating stereochemistry .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity and stability .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like tubulin or DNA topoisomerases, guided by structural analogs with known activities .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity .

Advanced: How does structural modification (e.g., methoxy group positioning) influence pharmacological profiles compared to analogs?

Methodological Answer:
Comparative studies highlight:

  • Methoxy Positioning :
    • 3,4,5-Trimethoxy : Enhances DNA intercalation (anticancer) due to planar aromatic stacking .
    • 2,4-Dimethoxy Analog : Reduced lipophilicity decreases blood-brain barrier penetration, limiting neuroactivity .
  • Chromene vs. Quinazoline Cores : Quinazoline derivatives (e.g., 7-(4-methylphenyl)-tetrahydroquinazoline) show stronger antimicrobial activity due to improved membrane penetration .

Q. Table 1: Structural-Activity Trends in Analogs

Compound ModificationBiological Activity ShiftKey Reference
Methoxy → Hydroxy (C3)Loss of anticancer activity
8-Methyl → EthylImproved metabolic stability
Phenyl → TrifluoromethylphenylEnhanced antimicrobial potency

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) in treated vs. untreated cancer cells .
  • Proteomics : SILAC labeling to quantify target engagement (e.g., tubulin polymerization inhibition) .
  • In Vivo Models : Xenograft mice studies with dose optimization (e.g., 10–50 mg/kg, IP) to assess efficacy/toxicity trade-offs .

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